

C3a (70-77) TFA: An In-Depth Technical Guide for Immunological Research

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Compound of Interest

Compound Name: C3a (70-77) TFA

Cat. No.: B8085426

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system, a cornerstone of innate immunity, plays a critical role in host defense and the inflammatory response. Upon activation, the C3 component is cleaved into C3a and C3b. C3a, a potent anaphylatoxin, exerts its effects through the C3a receptor (C3aR), a G protein-coupled receptor expressed on various immune cells. The C-terminal octapeptide of C3a, corresponding to amino acids 70-77 (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg), is a biologically active fragment. This technical guide focuses on the trifluoroacetic acid (TFA) salt of this peptide, **C3a (70-77) TFA**, as a valuable research tool in immunology. While possessing the specificity of the native C3a molecule, this synthetic peptide exhibits approximately 1-2% of its biological activity, making it a useful tool for studying C3aR-mediated signaling and cellular responses in a controlled manner.^{[1][2][3][4][5][6]} This guide provides an in-depth overview of its applications, quantitative data, experimental protocols, and the underlying signaling pathways.

Data Presentation

The following tables summarize the available quantitative data for **C3a (70-77) TFA** in various immunological assays. It is important to note that specific dose-response data for **C3a (70-77) TFA** is limited in publicly available literature. The data presented here is a compilation of direct findings and estimations based on its known relative potency to full-length C3a.

Table 1: In Vitro Biological Activity of **C3a (70-77) TFA**

Assay	Cell Type/Tissue	Species	Parameter	C3a (70-77) TFA Concentration/Effect	Reference
Lymphocyte Function	Human Mononuclear Leukocytes	Human	Inhibition of LIF Generation	Significant at $\geq 10^{-7}$ M; >75% inhibition at 10^{-6} M	[1] [3]
Histamine Release	Rat Mast Cells	Rat	Degranulation	Induces histamine release	[1] [3]
Smooth Muscle Contraction	Guinea Pig Ileum	Guinea Pig	Contraction	Promotes contraction	[1] [3]
Vascular Permeability	Human Skin	Human	Increased Permeability	Enhances vascular permeability	[1] [3]

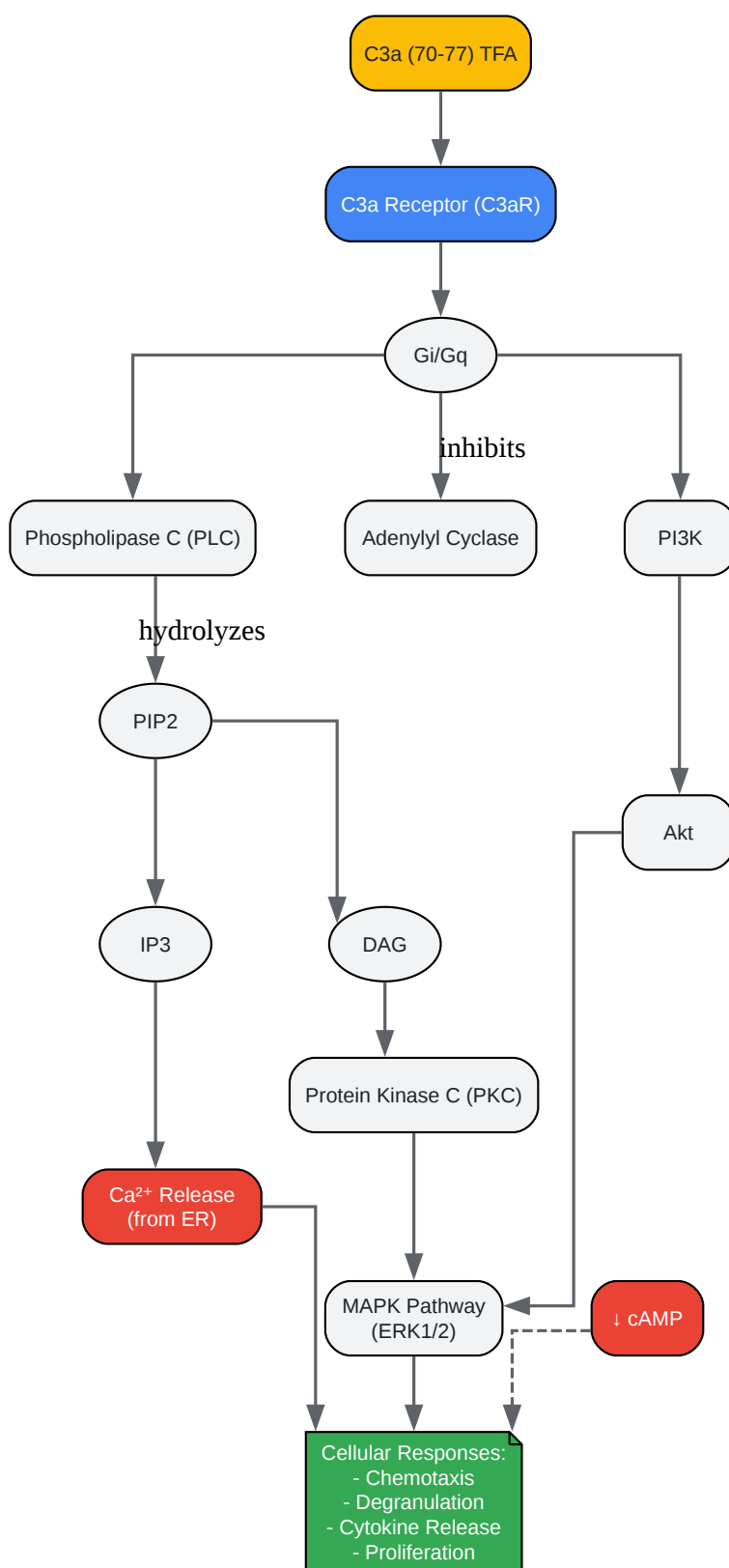
Table 2: Comparative Activity of C3a Analogs

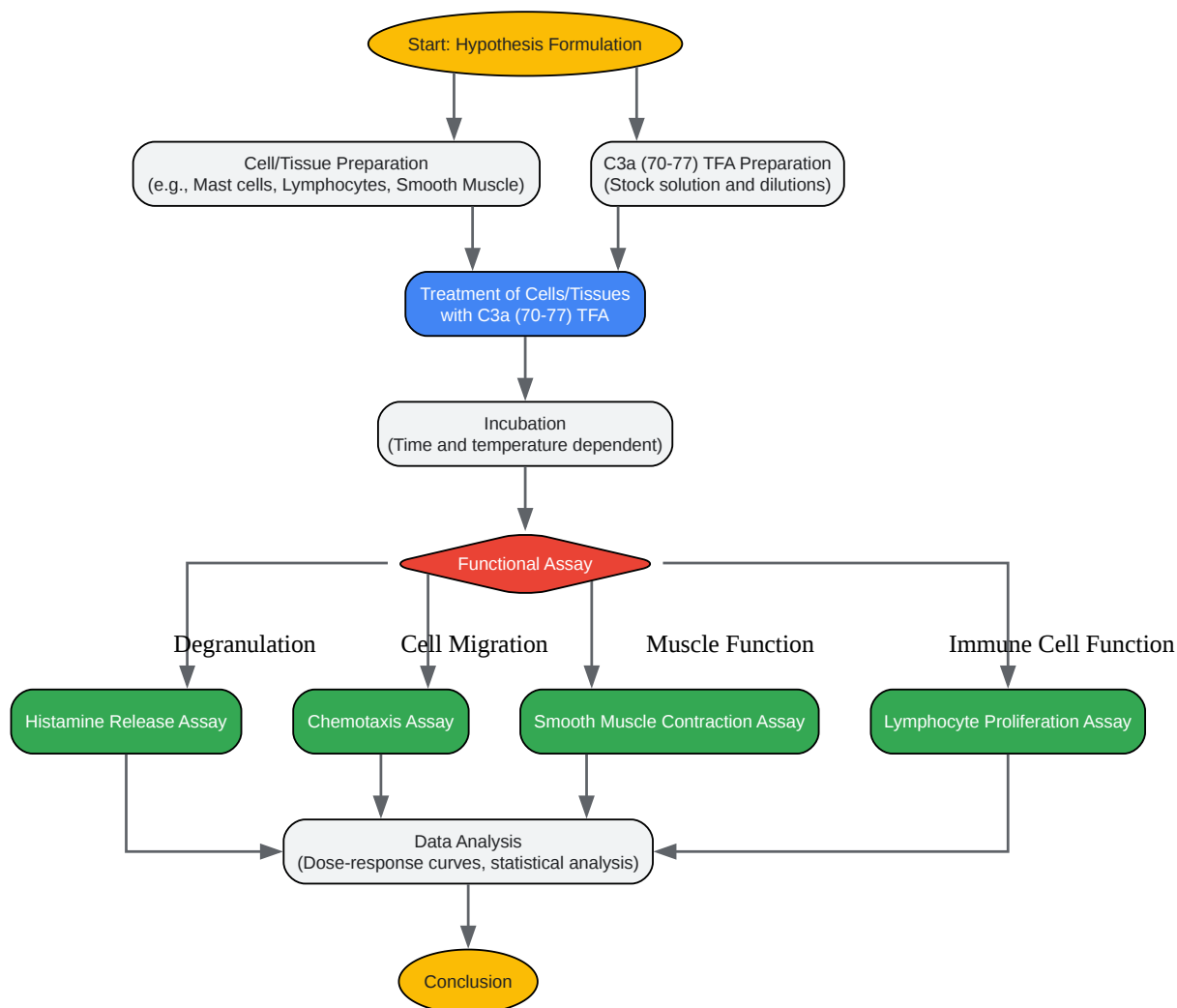
Peptide	Relative Potency vs. C3a	Key Findings	Reference
C3a (70-77)	1-2%	Mimics the qualitative effects of C3a but with significantly lower potency.	[1] [2] [4] [5] [6]
C3a (desArg)	Inactive at C3aR	Lacks the C-terminal arginine and does not bind to or activate C3aR.	

Note: The lack of precise EC50 and IC50 values in the literature for **C3a (70-77) TFA** necessitates the use of descriptive effects and concentration ranges. Researchers are advised to perform dose-response experiments to determine the optimal concentrations for their specific experimental systems.

Signaling Pathways

C3a (70-77) TFA exerts its biological effects by binding to the C3a receptor (C3aR), a seven-transmembrane G protein-coupled receptor. The binding of C3a or its active fragments initiates a cascade of intracellular signaling events that vary depending on the cell type.





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